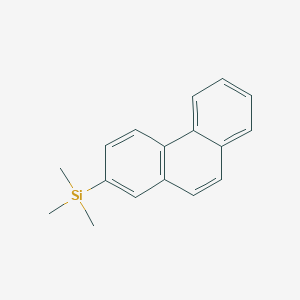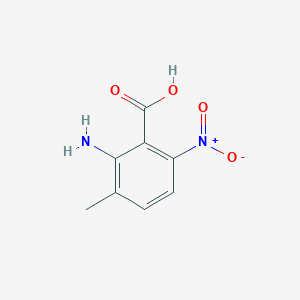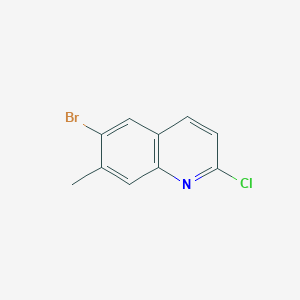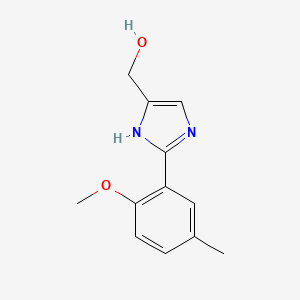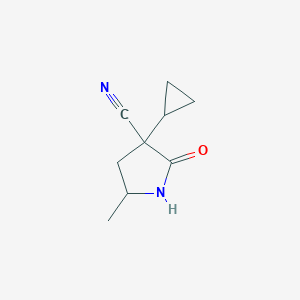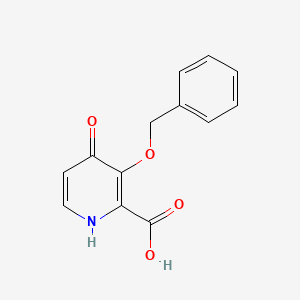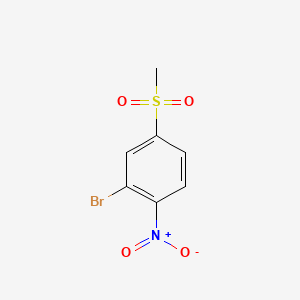
2-Bromo-4-(methylsulfonyl)-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(methylsulfonyl)-1-nitrobenzene is an organic compound with the molecular formula C7H6BrNO4S It is characterized by the presence of a bromine atom, a nitro group, and a methylsulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene typically involves the bromination of 4-(methylsulfonyl)-1-nitrobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol), or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, hydrogen peroxide, solvents (e.g., water, acetic acid).
Major Products:
Substitution: Products depend on the nucleophile used (e.g., 2-amino-4-(methylsulfonyl)-1-nitrobenzene).
Reduction: 2-Bromo-4-(methylsulfonyl)-1-aminobenzene.
Oxidation: 2-Bromo-4-(methylsulfonyl)-1-sulfonylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-4-(methylsulfonyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene depends on the specific application and the target molecule
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Pathways Involved: The compound may induce oxidative stress, disrupt cellular signaling pathways, or inhibit specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
4-Bromo-1-(methylsulfonyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Bromo-4-(methylsulfonyl)acetophenone: Contains a ketone group instead of a nitro group, leading to different reactivity and applications.
2-Bromo-4-(methylsulfonyl)aniline: Has an amino group instead of a nitro group, affecting its chemical and biological properties.
Uniqueness: 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a nitro group allows for versatile chemical transformations, while the methylsulfonyl group enhances its stability and solubility in organic solvents.
Propiedades
Fórmula molecular |
C7H6BrNO4S |
|---|---|
Peso molecular |
280.10 g/mol |
Nombre IUPAC |
2-bromo-4-methylsulfonyl-1-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
Clave InChI |
JFCFTSRBHACZAW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
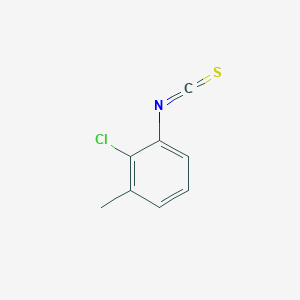

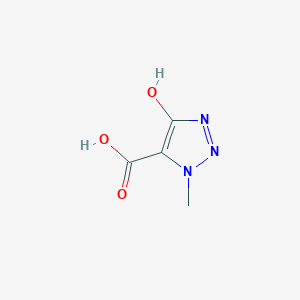
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)
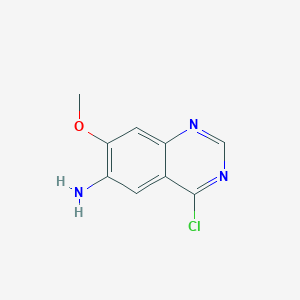
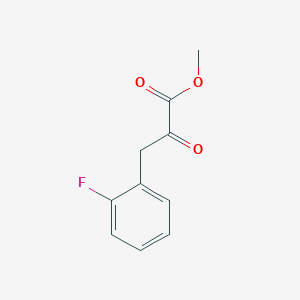
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
